molecular formula C9H7FO3 B1350667 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde CAS No. 306934-87-2

6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Cat. No.: B1350667
CAS No.: 306934-87-2
M. Wt: 182.15 g/mol
InChI Key: NUQNWDKKRFXBPK-UHFFFAOYSA-N
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Description

6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde is a chemical compound that belongs to the class of benzodioxine derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications. The molecular formula of this compound is C9H7FO3, and it has a molecular weight of 182.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the fluorination of a benzodioxine derivative followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid.

    Reduction: 6-Fluoro-4H-1,3-benzodioxine-8-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is thought to be mediated through its ability to interact with enzymes and receptors, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    6-Fluoro-4H-1,3-benzodioxine-8-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

Uniqueness

6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQNWDKKRFXBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)C=O)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381596
Record name 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-87-2
Record name 6-Fluoro-4H-1,3-benzodioxin-8-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306934-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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